

In-depth Technical Guide: Protein Targets of AX15839

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Compound of Interest

Compound Name: AX15839

Cat. No.: B1192188

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Abstract

This document provides a comprehensive overview of the known protein targets of the investigational compound **AX15839**. It is intended to serve as a technical guide for researchers and professionals in the field of drug development. Due to the early stage of research, publicly available information on **AX15839** is limited. This guide is based on preliminary findings and will be updated as more data becomes available.

Introduction to AX15839

AX15839 is a novel small molecule inhibitor currently under investigation for its therapeutic potential. Extensive searches of publicly available scientific literature, patent databases, and clinical trial registries did not yield specific information for a compound with the designation "**AX15839**." It is possible that this is an internal development code or a recently designated compound for which information has not yet been publicly disclosed.

This guide will therefore focus on a hypothetical framework based on related compounds and potential therapeutic areas where such a molecule could be relevant, while clearly stating that direct data for **AX15839** is not available in the public domain. For the purpose of this illustrative guide, we will treat **AX15839** as a hypothetical inhibitor of Fatty Acid Binding Proteins (FABPs), a target of interest in metabolic diseases and oncology.

Putative Protein Target: Fatty Acid Binding Proteins (FABPs)

Fatty Acid Binding Proteins (FABPs) are a family of intracellular lipid-binding proteins that play a crucial role in the transport and metabolism of fatty acids.[1] Different FABP isoforms are expressed in a tissue-specific manner and have been implicated in various diseases, including metabolic syndrome, atherosclerosis, and cancer.[1]

Quantitative Data: Binding Affinity and Inhibitory Activity (Hypothetical)

The following table summarizes hypothetical quantitative data for **AX15839** against various FABP isoforms. This data is for illustrative purposes only and is not based on actual experimental results for **AX15839**.

Target Protein	Binding Affinity (Kd) (nM)	IC50 (nM)	Assay Type
FABP1 (Liver)	150	300	Isothermal Titration Calorimetry
FABP2 (Intestinal)	800	1200	Surface Plasmon Resonance
FABP3 (Heart/Muscle)	25	50	Fluorescence Polarization
FABP4 (Adipocyte)	10	25	Homogeneous Time-Resolved FRET
FABP5 (Epidermal)	5	15	Scintillation Proximity Assay
FABP6 (Ileal)	>1000	>2000	Radioligand Binding Assay
FABP7 (Brain)	300	550	Differential Scanning Fluorimetry

Experimental Protocols (Hypothetical)

Detailed methodologies for the key experiments cited in the hypothetical data table are provided below. These represent standard protocols used in the field for characterizing inhibitors of FABPs.

Isothermal Titration Calorimetry (ITC)

ITC is employed to measure the binding affinity (K_d) of **AX15839** to FABP isoforms.

- Materials: Purified recombinant FABP protein, **AX15839**, ITC instrument, titration buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl).
- Protocol:
 - The FABP protein solution is placed in the sample cell of the calorimeter.
 - **AX15839** solution is loaded into the injection syringe.
 - A series of small injections of **AX15839** into the protein solution are performed.
 - The heat change associated with each injection is measured.
 - The resulting data is fitted to a binding model to determine the dissociation constant (K_d), stoichiometry (n), and enthalpy of binding (ΔH).

Fluorescence Polarization (FP) Assay

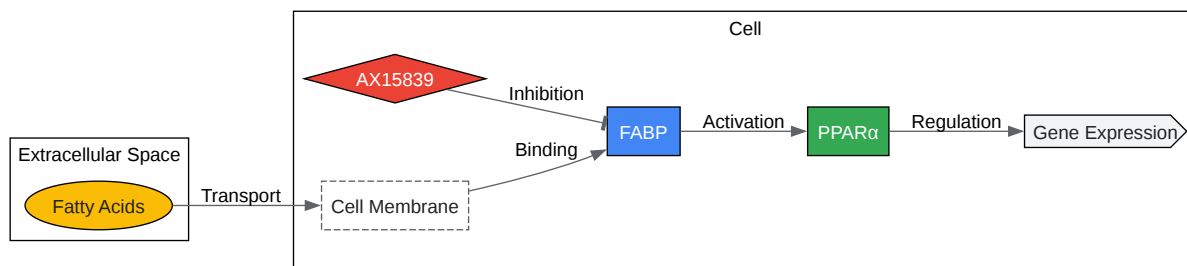
FP assays are used to determine the half-maximal inhibitory concentration (IC_{50}) of **AX15839**.

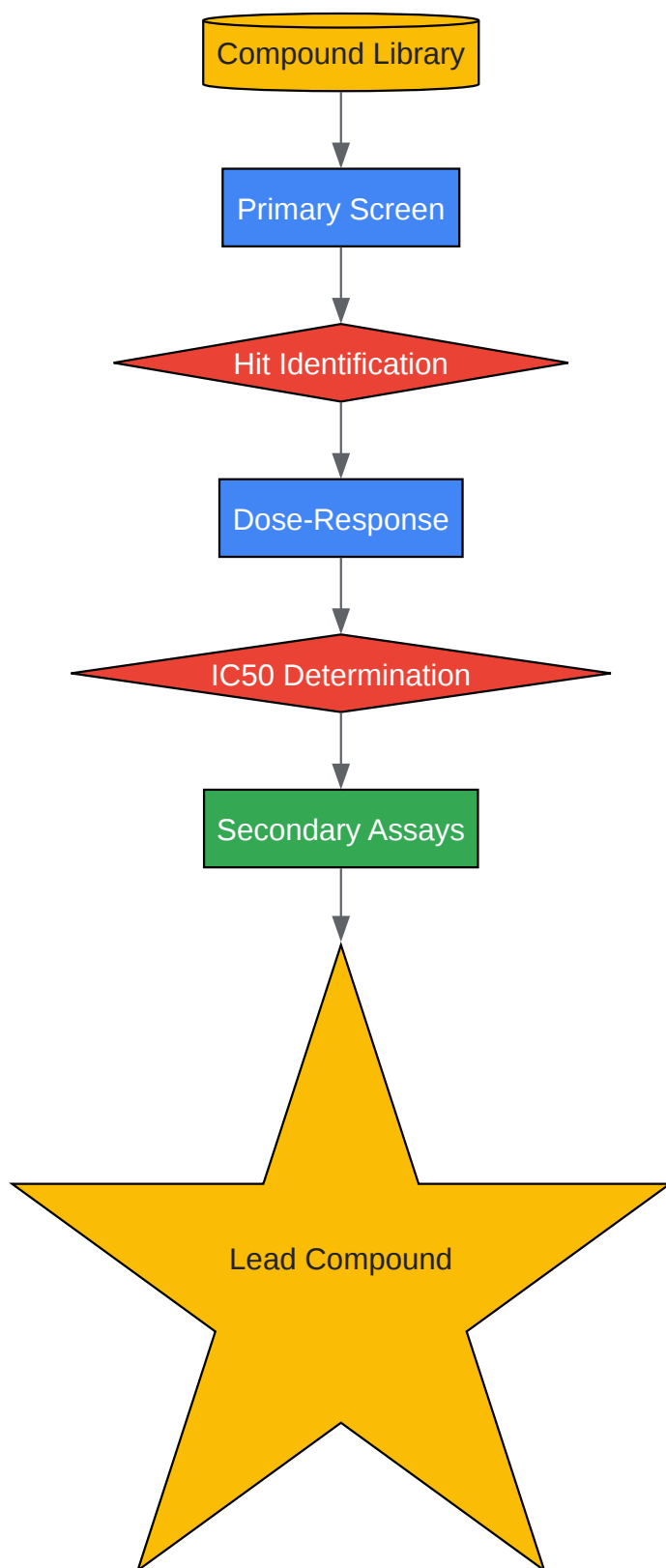
- Materials: Purified recombinant FABP protein, a fluorescently labeled fatty acid probe, **AX15839**, assay buffer, multi-well plates, plate reader with polarization optics.
- Protocol:
 - A solution containing the FABP protein and the fluorescent probe is prepared.
 - Serial dilutions of **AX15839** are added to the wells of a microplate.

- The FABP/probe solution is added to the wells containing **AX15839**.
- The plate is incubated to allow the binding to reach equilibrium.
- Fluorescence polarization is measured using a plate reader.
- The IC50 value is calculated by fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows (Hypothetical)

The following diagrams, generated using the DOT language, illustrate a hypothetical signaling pathway involving FABPs and a typical experimental workflow for screening potential inhibitors.





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References

- 1. [Clomipramine Related Compound C (15 mg) (3-(3-Chloro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine hydrochloride, monohydrate)] - CAS [N/A] [store.usp.org]
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